1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime
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Overview
Description
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime typically involves the reaction of 1-(5-methyl-4-isoxazolyl)-1-ethanone with hydroxylamine hydrochloride to form the oxime. The reaction is usually carried out in the presence of a base such as sodium acetate in an aqueous or alcoholic medium. The resulting oxime is then reacted with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes with various nucleophiles.
Scientific Research Applications
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-4-isoxazolyl)-1-ethanone oxime
- 1-(4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime
- 1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-chlorobenzyl)oxime
Uniqueness
1-(5-methyl-4-isoxazolyl)-1-ethanone O-(4-fluorobenzyl)oxime is unique due to the presence of both the isoxazole and fluorobenzyl groups. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-1-(5-methyl-1,2-oxazol-4-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(13-7-15-18-10(13)2)16-17-8-11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDQGMFJXERAO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=NOCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)/C(=N/OCC2=CC=C(C=C2)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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